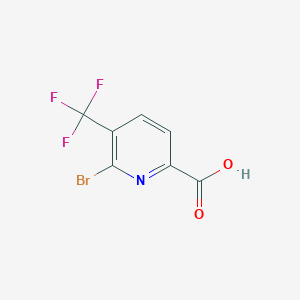
6-Bromo-5-(trifluoromethyl)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Bromo-5-(trifluoromethyl)picolinic acid” is a chemical compound with the molecular formula C7H3BrF3NO2 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H3BrF3NO2/c8-4-1-3(7(9,10)11)2-12-5(4)6(13)14/h1-2H,(H,13,14) . This indicates that the molecule contains a bromine atom at the 6th position and a trifluoromethyl group at the 5th position of the picolinic acid ring .Physical And Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown solid . Its molecular weight is 270.01 . The compound’s storage temperature is between 2-8°C .Applications De Recherche Scientifique
Synthesis and Chemical Modification
The chemical properties of derivatives of picolinic acid, like 6-Bromo-5-(trifluoromethyl)picolinic acid, have been extensively studied, focusing on their utility in synthesizing various compounds. For instance, they are used in the synthesis of Nav1.8 sodium channel modulators through steps like permanganate oxidation and Suzuki−Miyaura coupling, indicating their importance in medicinal chemistry (Fray et al., 2010). The optimization of these synthesis steps has been a subject of significant research due to their implications in the large-scale production of pharmaceuticals.
Materials Science and Photophysics
Compounds related to this compound have been synthesized and studied for their electrophosphorescent properties, especially in the context of organic light-emitting diodes (OLEDs) (Zhang et al., 2010). The introduction of trifluoromethyl groups and picolinic acid derivatives into iridium complexes, for example, allows tuning of luminescent colors, making these compounds particularly interesting for display technologies and light-emitting applications.
Metal Complex Formation and Coordination Chemistry
The coordination chemistry of picolinic acid derivatives is another area of focus. These compounds can form complexes with various metals, influencing the properties and reactivity of the resulting materials. For instance, picolinic acid-based ligands have been used to synthesize hexadentate picolinic acid-based bispidine ligands, demonstrating their utility in forming highly preorganized structures suitable for specific metal coordination geometries (Comba et al., 2016). This aspect of picolinic acid derivatives is crucial for applications in catalysis, material science, and potentially in medical imaging and drug delivery systems where specific metal-ligand interactions are required.
Catalysis and Chemical Transformations
Picolinic acid derivatives are also investigated in catalysis, particularly in transformations involving picoline. The in situ DRIFTS study of picoline oxidation over specific catalysts provides insights into the adsorption model of picoline and the oxidation mechanism on the catalyst surface, revealing the potential of these systems in selective oxidation processes (Shishido et al., 2003). Understanding these mechanisms is vital for developing more efficient and selective industrial processes.
Environmental and Biological Applications
Some studies have also explored the environmental and biological interactions of picolinic acid derivatives. For instance, the biodegradation of picolinic acid by specific microbial strains has been documented, indicating the potential of these microorganisms in bioremediation efforts to mitigate environmental pollution by picolinic acid and its derivatives (Zhang et al., 2019). Such studies are crucial for understanding the environmental fate of these chemicals and for harnessing biological systems to address environmental contamination.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-5-3(7(9,10)11)1-2-4(12-5)6(13)14/h1-2H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKQNFXKDBFJMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

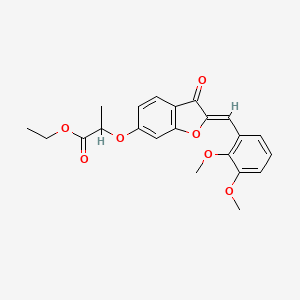
![3-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)isochroman-1-one](/img/structure/B2724429.png)



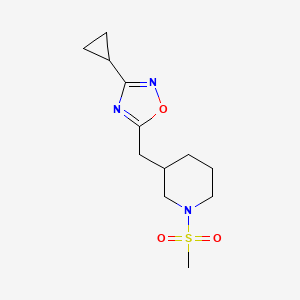


![2,6-dichloro-N-methyl-N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2724441.png)
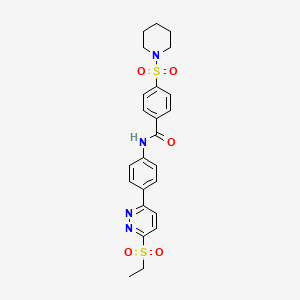
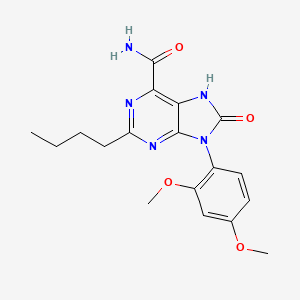

![N-cyclohexyl-2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide](/img/structure/B2724449.png)
